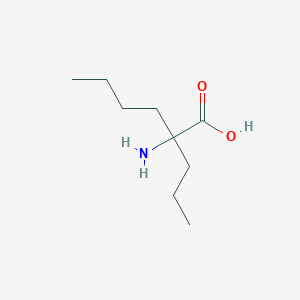
2-Amino-2-propylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-propylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-propylhexanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2-aminohexanoic acid with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in high yields and purity, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-propylhexanoic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used under basic conditions to form amides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-2-propylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-Amino-2-propylhexanoic acid can be compared with other alpha-amino acids such as 2-aminohexanoic acid and 2-amino-2-methylhexanoic acid. While these compounds share similar structural features, this compound is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amino acids may not be suitable.
Comparison with Similar Compounds
- 2-Aminohexanoic acid
- 2-Amino-2-methylhexanoic acid
- 2-Aminobutyric acid
Properties
CAS No. |
6300-77-2 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-amino-2-propylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-5-7-9(10,6-4-2)8(11)12/h3-7,10H2,1-2H3,(H,11,12) |
InChI Key |
RROKIQMNWJVNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
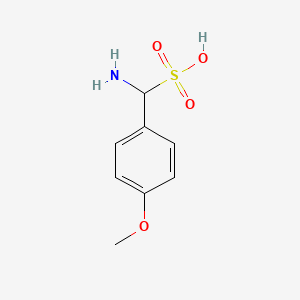

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
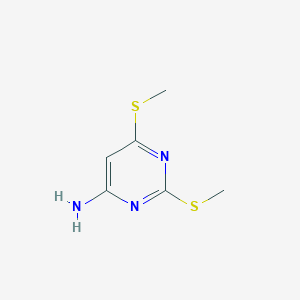

![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
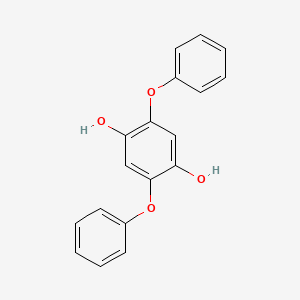
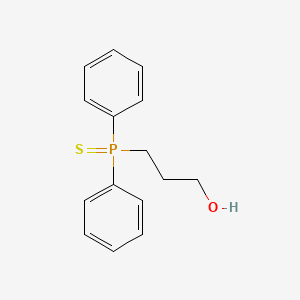

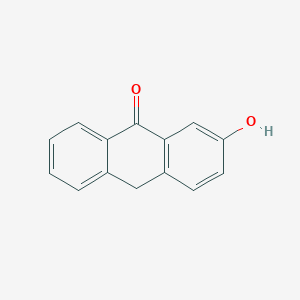
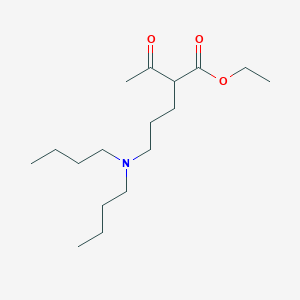
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
